

# Endogenous Levels of 1-Deoxy-Ceramides in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | 1-Deoxy-Cer |           |
| Cat. No.:            | B3025978    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous levels of **1-deoxy-cer**amides in human plasma, with a focus on their quantification, relevant biological pathways, and associated experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the role of these atypical sphingolipids in health and disease.

# **Introduction to 1-Deoxy-Ceramides**

**1-Deoxy-cer**amides are a class of atypical sphingolipids that differ from canonical ceramides by the absence of a hydroxyl group at the C1 position of the sphingoid base backbone. This structural alteration prevents their further metabolism into complex sphingolipids and also impedes their degradation through the canonical sphingolipid catabolic pathway[1][2]. The biosynthesis of **1-deoxy-cer**amides arises from the promiscuous activity of the enzyme serine palmitoyltransferase (SPT), which can utilize L-alanine instead of L-serine as a substrate, particularly under conditions of low serine availability or in the presence of certain genetic mutations in SPT[1]. The accumulation of these "dead-end" metabolites has been implicated in the pathophysiology of several diseases, including type 2 diabetes, diabetic neuropathy, and the rare inherited disorder, hereditary sensory and autonomic neuropathy type 1 (HSAN1)[1][3].

# Quantitative Levels of 1-Deoxy-Ceramides in Human Plasma



### Foundational & Exploratory

Check Availability & Pricing

The quantification of **1-deoxy-cer**amides and their precursors in human plasma is a critical step in understanding their physiological and pathological roles. Liquid chromatographytandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of these lipids. Below is a summary of reported endogenous levels of various 1-deoxydihydroceramide species in human plasma from different study cohorts.



| Analyte                               | Lean<br>Controls<br>(pmol/100<br>μL) | Obese<br>Controls<br>(pmol/100<br>µL) | Obese with Type 2 Diabetes (T2D) without Diabetic Neuropathy (DN) (pmol/100 µL) | Obese with<br>T2D and DN<br>(pmol/100<br>µL) | Reference |
|---------------------------------------|--------------------------------------|---------------------------------------|---------------------------------------------------------------------------------|----------------------------------------------|-----------|
| Total 1-<br>Deoxydihydro<br>ceramides | 5.195                                | -                                     | -                                                                               | 8.939                                        | [1]       |
| C16:0 1-<br>Deoxydihydro<br>ceramide  | ~1.5                                 | ~2.0                                  | ~2.2                                                                            | ~2.8                                         | [1]       |
| C18:0 1-<br>Deoxydihydro<br>ceramide  | ~0.4                                 | ~0.5                                  | ~0.6                                                                            | ~0.8                                         | [1]       |
| C20:0 1-<br>Deoxydihydro<br>ceramide  | ~0.3                                 | ~0.4                                  | ~0.5                                                                            | ~0.6                                         | [1]       |
| C22:0 1-<br>Deoxydihydro<br>ceramide  | ~0.8                                 | ~1.2                                  | ~1.3                                                                            | ~1.8                                         | [1]       |
| C24:1 1-<br>Deoxydihydro<br>ceramide  | ~0.7                                 | ~1.0                                  | ~1.1                                                                            | ~1.5                                         | [1]       |
| C24:0 1-<br>Deoxydihydro<br>ceramide  | ~1.5                                 | ~2.0                                  | ~2.2                                                                            | ~2.5                                         | [1]       |



Note: Values for individual species are estimated from graphical representations in the cited literature and are presented to show relative trends. For precise values, please refer to the original publication.

## **Signaling and Metabolic Pathways**

The formation of **1-deoxy-cer**amides represents a branch from the canonical sphingolipid biosynthesis pathway. Understanding this pathway is crucial for identifying potential therapeutic targets.



Click to download full resolution via product page

**Caption:** Biosynthesis of canonical and **1-deoxy-cer**amides.

# **Experimental Protocols**

Accurate quantification of **1-deoxy-cer**amides in human plasma requires robust and validated analytical methods. The following sections detail a typical workflow for such an analysis.

#### **Plasma Sample Preparation and Lipid Extraction**

This protocol outlines a common method for extracting sphingolipids from human plasma for LC-MS/MS analysis.





Click to download full resolution via product page

**Caption:** Workflow for plasma **1-deoxy-cer**amide extraction.

#### **Detailed Steps:**

• Sample Thawing: Thaw frozen human plasma samples on ice to maintain the integrity of the lipids.



- Internal Standard Spiking: To 100 μL of plasma, add a known amount of an internal standard mixture. This often includes deuterated or odd-chain length analogues of the target analytes (e.g., C12-deoxyceramide, C12-deoxydihydroceramide) to correct for extraction efficiency and matrix effects[1].
- Protein Precipitation and Lipid Extraction: Add an excess of a cold organic solvent mixture, such as methanol or a chloroform:methanol solution, to precipitate proteins and extract lipids. A common ratio is 2:1 (v/v) methanol:chloroform.
- Vortexing and Centrifugation: Vortex the samples thoroughly to ensure complete mixing and extraction. Subsequently, centrifuge the samples at a high speed (e.g., 13,000 x g) to pellet the precipitated proteins.
- Collection of Supernatant: Carefully collect the supernatant containing the extracted lipids.
- Drying: Evaporate the solvent from the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried lipid extract in a small volume of a solvent compatible with the LC-MS/MS system, typically the initial mobile phase.

## **LC-MS/MS Analysis**

The reconstituted lipid extract is then analyzed by a liquid chromatography-tandem mass spectrometry system.

Typical LC-MS/MS Parameters:

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column is commonly used for the separation of these lipids (e.g., Kinetex C18, 50 x 3 mm, 2.6 μm)[1].
  - Mobile Phase A: An aqueous solution with a buffer and organic modifier (e.g., methanol/water/5 mM ammonium formate in formic acid, v/v/v, 58/41/1)[1].
  - Mobile Phase B: An organic solvent mixture with a buffer (e.g., isopropanol/acetonitrile/5 mM ammonium formate in formic acid, v/v/v, 32.5/66.5/1)[1].



- Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipids based on their hydrophobicity.
- Flow Rate: A typical flow rate is around 300 μL/min[1].
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of 1-deoxy-ceramides.
  - Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.
  - MRM Transitions: Specific precursor-to-product ion transitions are established for each 1deoxy-ceramide species and internal standard.

### Conclusion

The quantification of endogenous **1-deoxy-cer**amides in human plasma is a rapidly evolving field with significant implications for understanding and potentially treating metabolic and neurological diseases. The data and protocols presented in this technical guide provide a foundational resource for researchers and clinicians. As our understanding of the roles of these atypical sphingolipids expands, the continued development and standardization of analytical methods will be paramount for advancing research and clinical applications in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Altered plasma serine and 1-deoxydihydroceramide profiles are associated with diabetic neuropathy in type 2 diabetes and obesity PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drc.bmj.com [drc.bmj.com]
- To cite this document: BenchChem. [Endogenous Levels of 1-Deoxy-Ceramides in Human Plasma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025978#endogenous-levels-of-1-deoxy-ceramides-in-human-plasma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com